molecular formula C9H8Cl2N4O2 B2899611 2-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE CAS No. 69211-05-8

2-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE

Cat. No.: B2899611
CAS No.: 69211-05-8
M. Wt: 275.09
InChI Key: CJQWOBXIUAEVEI-UHFFFAOYSA-N
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Description

2-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE is a hydrazone-based organic compound of significant interest in medicinal chemistry and biochemical research. Hydrazone derivatives are renowned for their diverse biological activities and are frequently utilized as key precursors in the synthesis of bioactive heterocycles . The presence of the 2,5-dichlorophenyl group and the propanediamide moiety in its structure suggests potential for unique molecular interactions, making it a valuable scaffold for developing novel pharmacologically active compounds. Researchers leverage this compound primarily as a building block in organic synthesis and for creating molecular hybrids aimed at discovering new therapeutic agents. Its structural features, including the azomethine (C=N) group, are characteristic of hydrazones, which are known to play significant roles in pharmacology and coordination chemistry . The dichlorophenyl substitution may enhance the molecule's lipophilicity and influence its binding affinity to biological targets. This reagent is strictly provided For Research Use Only. It is intended for use in laboratory settings by qualified professionals and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)hydrazinylidene]propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4O2/c10-4-1-2-5(11)6(3-4)14-15-7(8(12)16)9(13)17/h1-3,14H,(H2,12,16)(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQWOBXIUAEVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NN=C(C(=O)N)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE typically involves the reaction of 2,5-dichlorophenylhydrazine with propanediamide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

2-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, although more research is needed to confirm its efficacy.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets may vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s comparison with analogs focuses on molecular structure, electronic properties, and biological activity. Below is a detailed analysis:

Structural Comparison

Key Structural Features

  • 2,5-Dichlorophenyl Group: Enhances lipophilicity and electron-withdrawing effects compared to non-chlorinated analogs.
  • Hydrazin-ylidene Linkage : Distinguishes it from simpler hydrazides or hydrazones by introducing conjugated π-electrons.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) LogP<sup>*</sup>
2-[2-(2,5-Dichlorophenyl)hydrazin-1-ylidene]propanediamide Propanediamide + hydrazin-ylidene 2,5-dichlorophenyl ~300.1 2.8
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone Chalcone flavonoid derivative 2,5-dihydroxyphenyl, pyridine ~265.3 1.5
Flavone derivatives (e.g., apigenin) Flavone backbone Hydroxyl groups ~270.2 2.0

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations

  • The hydrazin-ylidene moiety introduces a planar conjugated system, differing from the non-conjugated chalcone or flavone derivatives.
Electronic and Reactivity Profiles
  • Electron-Withdrawing Effects : The 2,5-dichlorophenyl group destabilizes electron-rich regions, making the compound more electrophilic than hydroxylated analogs. This could influence interactions with biological targets like enzymes or DNA .
  • Hydrogen-Bonding Capacity : The amide and hydrazine groups enable stronger hydrogen-bonding interactions compared to chalcone derivatives, which rely on hydroxyl and ketone groups.

Antimicrobial Activity

  • Target Compound: Limited experimental data, but structurally related hydrazine derivatives (e.g., nitrofurantoin analogs) show activity against Gram-positive bacteria (MIC ~8–16 µg/mL) .
  • Chalcone Derivatives : Exhibit broader-spectrum antimicrobial effects (MIC ~4–32 µg/mL) due to their ability to disrupt microbial cell membranes .

Enzyme Inhibition

  • Hydrazine derivatives are known inhibitors of tyrosinase and carbonic anhydrase. The dichlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to polar hydroxylated analogs .

Q & A

Q. How can researchers optimize the synthesis of 2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]propanediamide using factorial design principles?

Methodological Answer: Employ a multifactorial experimental design (e.g., full or fractional factorial) to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). Use statistical tools like ANOVA to identify significant factors affecting yield and purity. For example, orthogonal arrays can minimize the number of experiments while capturing interactions between variables . Quantum chemical calculations (e.g., DFT) may predict optimal reaction pathways, reducing trial-and-error approaches .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR : Use 1^1H/13^{13}C NMR to confirm hydrazine and propanediamide moieties, with deuterated solvents (e.g., DMSO-d6) to resolve hydrogen bonding interactions.
  • FTIR : Analyze N–H (3100–3300 cm1^{-1}) and C=O (1650–1750 cm1^{-1}) stretches to verify functional groups.
  • XRD : Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly for stereochemical assignments .

Q. How can stability studies be designed to assess degradation pathways under varying pH and temperature conditions?

Methodological Answer: Use accelerated stability testing (ICH Q1A guidelines):

  • pH-dependent degradation : Incubate samples in buffers (pH 1–13) at 40°C and analyze via HPLC to track degradation products.
  • Thermal stress testing : Perform isothermal studies (e.g., 50–80°C) with kinetic modeling (Arrhenius equation) to predict shelf life.
  • Photostability : Expose to UV/visible light (ICH Q1B) to identify light-sensitive bonds (e.g., hydrazine linkages) .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of hydrazine-ynolate cyclization in this compound?

Methodological Answer: Combine density functional theory (DFT) and transition state theory to model reaction pathways. Use software like Gaussian or ORCA to calculate activation energies and identify intermediates. Validate predictions with kinetic isotope effects (KIEs) or in-situ spectroscopy (e.g., Raman). Integrate machine learning (ML) to optimize hyperparameters for path sampling .

Q. How do steric and electronic effects of the 2,5-dichlorophenyl group influence bioactivity?

Methodological Answer:

  • Steric analysis : Compare molecular docking scores (e.g., AutoDock Vina) of the parent compound vs. analogs (e.g., 2,5-difluorophenyl) to map steric clashes in target binding pockets.
  • Electronic effects : Use Hammett σ constants to correlate substituent electronegativity with bioactivity (e.g., IC50).
  • QSAR modeling : Train models on substituent descriptors (logP, polar surface area) to predict activity trends .

Q. What experimental designs are suitable for resolving contradictions in reported solubility data?

Methodological Answer: Apply response surface methodology (RSM) to study solvent polarity, temperature, and ionic strength interactions. Use a central composite design (CCD) to generate 3D solubility profiles. Validate via dynamic light scattering (DLS) for nanoparticle formation in supersaturated solutions. Cross-reference with COSMO-RS simulations to reconcile discrepancies .

Q. How can AI-driven process control improve batch-to-batch reproducibility in scaled-up synthesis?

Methodological Answer: Implement reinforcement learning (RL) algorithms to optimize reaction parameters in real-time. For example, use COMSOL Multiphysics coupled with ML models to predict heat/mass transfer limitations during scale-up. Embed PAT tools (e.g., inline FTIR) for closed-loop feedback on intermediate concentrations .

Data Analysis and Validation

Parameter Technique Validation Criteria
PurityHPLC-DAD (λ = 254 nm)≥98% area normalization, USP <621>
Hydrazine contentTitration (iodometric)≤0.1% w/w (ICH Q3A)
Thermal stabilityTGA-DSCDecomposition onset >150°C (ASTM E2550)
CrystallinityPXRDMatch simulated vs. experimental patterns

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